

DB28 ligand binding to MR1 protein

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Compound of Interest		
Compound Name:	DB28	
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An In-depth Technical Guide to the Interaction of the DB28 Ligand with the MR1 Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Major Histocompatibility Complex, Class I-related protein (MR1) is a monomorphic antigen-presenting molecule crucial for the activation of Mucosal-Associated Invariant T (MAIT) cells. MR1 typically presents microbial riboflavin-based metabolites, which act as potent agonists for the MAIT T cell receptor (TCR). The discovery of synthetic ligands that modulate this interaction provides powerful tools for studying MR1 biology and offers potential therapeutic avenues. This document provides a comprehensive technical overview of the binding of a novel inhibitory ligand, 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid (**DB28**), to the MR1 protein. We detail its unique binding mechanism, present quantitative binding data, outline key experimental protocols, and illustrate the associated cellular pathways.

Mechanism of DB28 Binding and Cellular Consequences

DB28 was identified through an in silico screen of the MR1 ligand-binding pocket as a small molecule capable of modulating MR1 function.[1] Unlike canonical agonist ligands such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), **DB28** functions as a competitive inhibitor.[1][2]



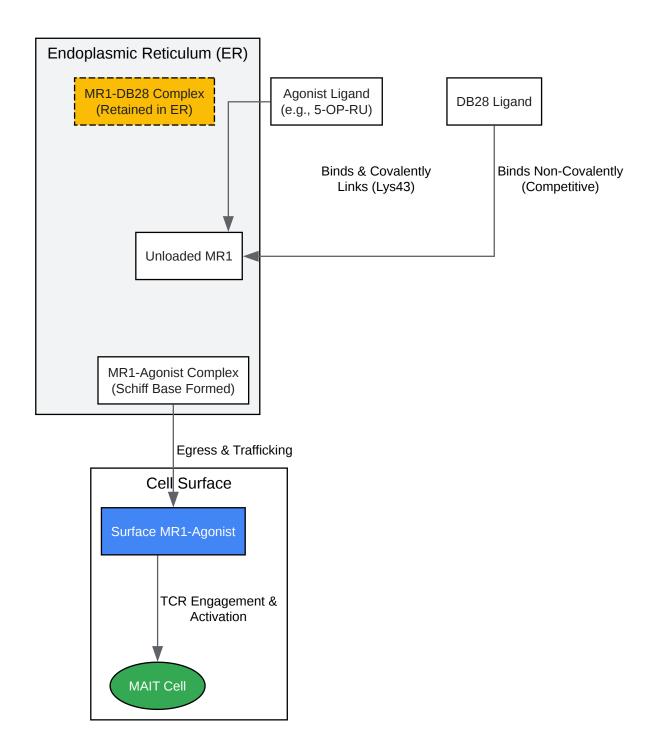
Molecular Interaction

Structural studies have revealed that **DB28** binds within the A'-pocket of the MR1 molecule.[1] [3] A key distinguishing feature of its interaction is the absence of a covalent Schiff base with the Lys43 residue of MR1.[1][4][5] Agonist ligands typically form this covalent bond, which is a critical step for stabilizing the MR1 complex and triggering its egress from the endoplasmic reticulum (ER).[5] Instead, **DB28** is sequestered within the binding pocket through a network of non-covalent hydrophobic and polar contacts.[1][3]

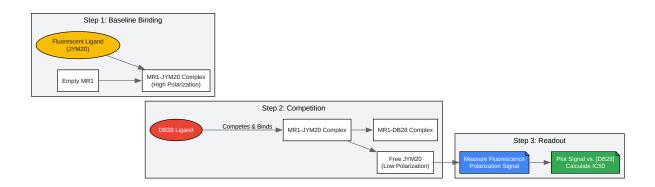
Cellular Trafficking and Surface Expression

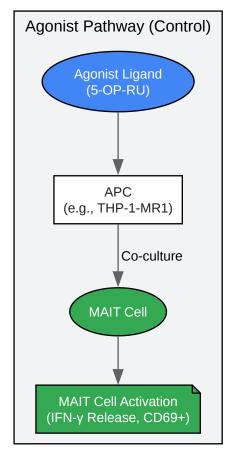
The binding of **DB28** to MR1 induces a distinct cellular fate for the protein complex. By failing to form a stabilizing Schiff base, the MR1-**DB28** complex is retained within the endoplasmic reticulum in an immature, ligand-receptive state.[1][3][4] This ER retention prevents the MR1 molecule from trafficking to the cell surface, leading to a marked down-regulation of its surface expression.[2][4] This mechanism effectively reduces the availability of MR1 for presenting activating ligands to MAIT cells, thereby inhibiting their activation.[1][4]

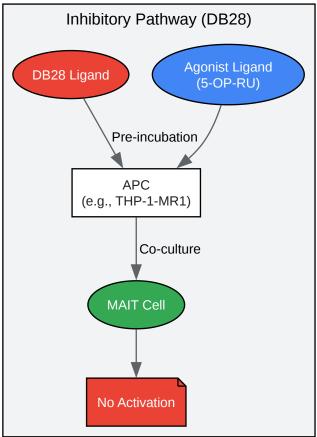














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